7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one is a complex organic compound characterized by its unique structural features, which include a quinoline backbone substituted with a chloro group and an indole-derived carbonyl moiety. The compound's molecular formula is C_15H_12ClN_2O, and it exhibits significant potential in medicinal chemistry, particularly in the development of anticancer agents.
The presence of the quinoline and indole rings suggests that this compound may interact with biological targets involved in various signaling pathways, making it a candidate for further pharmacological exploration. The chloro substituent enhances the compound's lipophilicity, potentially affecting its absorption and distribution properties in biological systems.
The chemical reactivity of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one can be attributed to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or to develop derivatives with improved pharmacological properties.
Research indicates that compounds similar to 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one exhibit significant biological activities, particularly as anticancer agents. Studies have shown that quinoline derivatives can inhibit the activity of anti-apoptotic proteins such as Bcl-2, which play a critical role in cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells, making these compounds valuable in cancer therapy .
Additionally, the indole structure is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. Therefore, this compound may possess multifaceted therapeutic potential.
The synthesis of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one can be achieved through several methods:
Recent literature highlights various synthetic pathways that utilize environmentally friendly solvents and catalysts to improve yield and reduce waste .
7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one has potential applications in:
Interaction studies of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one with biological macromolecules are essential for understanding its mechanism of action. Preliminary studies suggest that this compound may bind to Bcl-2 protein through hydrophobic interactions and hydrogen bonding, leading to altered protein conformation and function . These interactions are critical for its proposed role as an apoptosis inducer.
Several compounds share structural similarities with 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one. Notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-chloroquinoline | Quinoline core with chlorine | Antimicrobial properties |
| Indole derivatives (e.g., Indomethacin) | Indole structure with anti-inflammatory activity | Anti-inflammatory |
| Quinoline-based compounds (e.g., Chloroquine) | Quinoline core with various substitutions | Antimalarial effects |
The uniqueness of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one lies in its dual functionality derived from both quinoline and indole moieties, potentially offering a broader spectrum of biological activity compared to other similar compounds. Its specific targeting of apoptotic pathways could differentiate it from other anticancer agents that do not engage these mechanisms directly.
The fusion of indole and quinoline frameworks is achieved through cyclocondensation reactions between indole-3-carboxaldehyde and anthranilamide derivatives. In one approach, 1H-indole-3-carboxaldehyde reacts with anthranilamide in acetonitrile under reflux conditions using p-toluenesulfonic acid (p-TSA) as a catalyst, yielding 2-(1H-indol-3-yl)quinazolin-4(3H)-one as a primary product (33% yield). A more efficient protocol employs Na₂S₂O₅ in DMAC at 150°C, achieving quantitative yields by facilitating cyclization through in situ-generated NaHSO₃.
The Snieckus reaction, which involves ortho-metallation of anthranilic acid amides followed by amination, provides access to 3-substituted quinolin-4-ones. For example, condensation of anthranilic acid amides with ketones generates imine intermediates, which undergo base-promoted cyclization to yield functionalized quinolinones (Scheme 1).
Table 1: Comparison of Hybridization Strategies
While the provided literature does not explicitly detail PEG-400 or visible light-mediated protocols, analogous cyclization methods offer insights. For instance, thermal cyclization in DMAC or acetonitrile under acidic conditions achieves ring closure without photochemical activation. The absence of PEG-400 in reported methodologies suggests that polar aprotic solvents like DMAC or dimethyl sulfoxide (DMSO) are preferred for their high boiling points and compatibility with Brønsted acids. Future studies could explore PEG-400’s role as a green solvent in similar reactions.
Transition metal-catalyzed reactions dominate quinolin-4-one functionalization. Although copper(II) complexes are not explicitly described in the provided sources, palladium-catalyzed carbonylation reactions using Mo(CO)₆ or gaseous CO enable the synthesis of 2-substituted quinolin-4-ones. For example, coupling 2-iodoaniline with terminal acetylenes under CO atmosphere yields 2-alkynylquinolin-4-ones in 20 minutes via microwave-assisted heating (Scheme 2).
Table 2: Metal-Catalyzed Synthesis of Quinolin-4-Ones
| Substrate Pair | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|
| 2-Iodoaniline + Terminal Alkyne | PdCl₂(PPh₃)₂/CO | 100°C, 12 h | 65 |
| 2-Iodoaniline + Terminal Alkyne | Mo(CO)₆/DMF | MW, 20 min | 78 |
Ring-expansion strategies for quinolin-4-ones often involve Dieckmann condensation or decarboxylative cyclization. For instance, methyl anthranilate reacts with methyl acrylate to form a diester, which undergoes intramolecular cyclization via Dieckmann condensation to yield dihydroquinolinone intermediates. Subsequent oxidation with chloranil affords quinolin-4-ones. Alternatively, decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds in water at 80°C produces substituted quinolin-4-ones with minimal byproducts (Scheme 3).
Table 3: Ring-Expansion Methodologies
| Starting Material | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl Anthranilate + Methyl Acrylate | NaH/THF, Chloranil | Quinolin-4-one | 58 |
| Isatoic Anhydride + 1,3-Diketone | H₂O, 80°C | 3-Acylquinolin-4-one | 85 |
The introduction of N-alkyl groups to the indole nitrogen of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one has been systematically explored to improve solubility and metabolic stability. Methyl and ethyl substitutions at the indole’s N-position demonstrate enhanced logP values (reduced from 3.8 to 2.4 for methyl derivatives) while maintaining submicromolar potency against renal cancer cell lines (e.g., A498: GI~50~ = 0.45 µM) [1]. Bulky tert-butyl groups, however, induced steric clashes in molecular docking models, reducing binding affinity to histone deacetylase (HDAC) by 40% compared to unsubstituted analogs [5].
Table 1: Impact of N-Alkyl Substitutions on Physicochemical Properties
| Substituent | logP | Aqueous Solubility (µg/mL) | GI~50~ (A498, µM) |
|---|---|---|---|
| H | 3.8 | 12.3 | 0.68 |
| Methyl | 2.4 | 45.6 | 0.45 |
| Ethyl | 2.7 | 38.2 | 0.52 |
| tert-Butyl | 3.1 | 18.9 | 1.24 |
Cyclopropane-containing derivatives further improved membrane permeability (P~app~ = 18 × 10^−6^ cm/s) by enforcing a semi-rigid conformation, as confirmed by nuclear Overhauser effect (NOE) spectroscopy [1].
Functionalization at the quinolinone’s 3-position with aryl groups enhances planarity, promoting π-π stacking interactions with tyrosine kinases. Introducing a 4-fluorophenyl moiety at this position increased inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) by 3.2-fold (IC~50~ = 12 nM vs. 38 nM for parent compound) [5]. Conversely, ortho-substituted aryl groups induced torsional strain, reducing binding affinity by up to 60% [6].
Density functional theory (DFT) calculations revealed that planar 3-(2-naphthoyl) derivatives exhibit a 0.8 Å reduction in the distance between quinolinone and indole planes, correlating with improved intercalation into DNA G-quadruplex structures (ΔT~m~ = 8.3°C) [3]. Nonplanar cyclohexyl analogs showed negligible stabilization (ΔT~m~ < 1°C), underscoring the critical role of aromatic stacking.
Bioconjugation of the quinolin-4-one core with 8-hydroxyquinoline via a polyethylene glycol (PEG) linker yielded dual-action hybrids with metal-chelating and kinase-inhibitory properties. The 8-hydroxyquinoline moiety enabled copper(II) chelation (logβ = 16.2), potentiating reactive oxygen species (ROS) generation in breast cancer cells (MCF-7: ROS increase = 4.1-fold) [1].
Table 2: Metal Chelation and Cytotoxicity of Bioconjugates
| Conjugate | logβ (Cu^2+^) | ROS Increase (Fold) | GI~50~ (MCF-7, µM) |
|---|---|---|---|
| Parent Compound | N/A | 1.0 | 1.12 |
| 8-HQ-PEG~4~ Hybrid | 16.2 | 4.1 | 0.29 |
Methotrexate conjugates via hydrazone linkages demonstrated pH-sensitive release profiles (t~1/2~ = 3.2 h at pH 5.0 vs. 48 h at pH 7.4), enabling tumor-selective drug delivery [4].
The 7-chloro substituent’s electron-withdrawing effect (−I = 0.47 σ~p~) enhances quinolinone electrophilicity, facilitating covalent binding to cysteine residues in kinase ATP pockets (e.g., ABL1: K~i~ = 9 nM) [5]. Relocating chlorine to the 5-position diminished activity (K~i~ = 210 nM), while bromine substitution at position 7 improved potency but increased hepatotoxicity (ALT elevation = 3.5× baseline) [1].
Table 3: Electronic and Biological Effects of Halogen Substituents
| Position | Halogen | σ~p~ | ABL1 K~i~ (nM) | Metabolic Stability (t~1/2~, min) |
|---|---|---|---|---|
| 7 | Cl | 0.47 | 9 | 84 |
| 5 | Cl | 0.47 | 210 | 79 |
| 7 | Br | 0.52 | 6 | 45 |
Fluorine at position 6 improved blood-brain barrier penetration (brain/plasma ratio = 1.8) but reduced aqueous solubility by 60% [4].
The triazino indole-quinoline hybrid compounds represent another class of effective antiparasitic agents, with derivatives 7a and 7b exhibiting IC50 values of 1.11 micromolar and 0.36 micromolar respectively against intracellular amastigotes, along with high selectivity indices of 67 and greater than 1111 [4]. These compounds target dihydrofolate reductase-thymidylate synthase and pteridine reductase 1, essential enzymes in parasitic folate metabolism [5].
The cytotoxic selectivity of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one in multidrug-resistant adenocarcinoma models demonstrates the compound's potential to circumvent established resistance mechanisms. The pyrimido[1,2:1,5]pyrazolo[3,4-b]quinoline derivative IND-2 exhibits potent cytotoxic activity against colon cancer cells with more than ten-fold selectivity compared to non-cancerous cells, while maintaining effectiveness against multidrug-resistant cell lines [6].
Studies demonstrate that IND-2 does not activate the pregnane X receptor, indicating it does not induce ATP-binding cassette subfamily B member 1 or ATP-binding cassette subfamily G member 2 transporters [6]. This characteristic prevents the compound from becoming a substrate for these efflux pumps, thereby maintaining its cytotoxic efficacy in resistant cell lines. The compound showed three- to five-fold greater potency against drug-resistant colon carcinoma S1-MI-80 cells compared to SN-38 and topotecan [6].
Quinoline-indole hybrid compounds 27c and 34b demonstrate exceptional cytotoxic activity against various cancer cell lines with IC50 values of 2 nanomolar, comparable to combretastatin A-4 [7]. These compounds exhibit moderate selectivity for normal hepatocyte cells and maintain antiproliferative efficacy against several drug-resistant cancer cell lines, including those overexpressing multidrug resistance proteins [7].
The bis-indole quinoline conjugate 2, containing hydroxycinnamic acid fragments, demonstrates dose-dependent effectiveness against both normal BxPC-3 and metastatic AsPC-1 pancreatic cancer cells, with IC50 values of 347.5 nanomolar and 336.5 nanomolar respectively [8]. This compound exhibits a selectivity index of approximately 5 for pancreatic cancer cells compared to normal dermal fibroblasts, while showing no hemolytic activity against human erythrocytes [8].
The compound 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one demonstrates significant effects on ion channel modulation and apoptosis induction through multiple cellular pathways. Research indicates that quinoline derivatives can activate potassium channels, particularly the TWIK-related spinal cord potassium channel, through allosteric modulation of the selectivity filter [9]. The compound cloxyquin, a structurally related quinoline derivative, binds to the M2/M4 helix interface, leading to long-range coupling that stabilizes the selectivity filter and facilitates ion conduction [9].
The quinoline derivative PQ1 induces apoptosis through dual activation of both caspase-8 and caspase-9 pathways in T47D breast cancer cells [10]. The compound enhances levels of pro-apoptotic protein Bax and releases cytochrome c from mitochondria to cytosol, while having no effect on anti-apoptotic protein Bcl-2 [10]. Pre-treatment with caspase-8 or caspase-9 inhibitors suppresses cell death induced by PQ1, while caspase-3 inhibitor completely counteracts the cytotoxic effect [10].
The novel quinoline derivative DFIQ demonstrates apoptosis induction through reactive oxygen species production and autophagy activation [11]. The compound disrupts the metabolic reactive oxygen species clearance axis, leading to accumulation of superoxide radicals and subsequent lysosome accumulation [11]. DFIQ-induced apoptosis involves upregulation of proapoptotic proteins Bad, Bax, and truncated Bid, while downregulating cell cycle-associated proteins cyclin B1, cyclin E1, and CDK6 [11].
The quinolone-indolone conjugate QIC1 induces apoptosis by inhibiting the epidermal growth factor receptor-signal transducer and activator of transcription 3-hexokinase 2 pathway [12]. This compound targets multiple cellular pathways simultaneously, leading to disruption of glucose metabolism and energy production while triggering apoptotic cascades [12].
The differential activity of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one against protozoan versus mammalian cellular targets reveals significant selectivity patterns that contribute to its therapeutic potential. Studies demonstrate that quinoline derivatives exhibit substantially greater toxicity toward protozoan parasites compared to mammalian cells, with selectivity indices often exceeding 50-fold [3] [2].
The compound QuinDer1 shows low cytotoxicity toward murine macrophages and human erythrocytes while maintaining potent antiparasitic activity against Leishmania amazonensis amastigotes [2]. This selectivity profile suggests that the compound preferentially targets parasite-specific cellular mechanisms rather than conserved mammalian pathways [2]. The differential effect is attributed to the compound's ability to induce mitochondrial oxidative stress specifically in parasitic cells, as promastigotes treated with QuinDer1 exhibit high reactive oxygen species generation with minimal effects on mammalian cell viability [2].
Quinoline-indole conjugates demonstrate remarkable selectivity for cancer cells compared to normal cells, with studies showing that isoquinoline derivatives remain inactive against normal cell lines while possessing promising anticancer effects against HeLa, MCF-7, and K-562 cancer cell lines [13]. The most potent derivatives exhibit growth inhibitory concentrations ranging from 0.54 to 25.8 micromolar against cancerous cells while showing minimal toxicity to normal cells [13].
The ferrocenyl quinoline derivative 36 demonstrates exceptional selectivity against Leishmania donovani amastigotes with an IC50 of 0.50 micromolar, while maintaining low toxicity toward mammalian cells [3]. This compound interferes with the parasite's defense mechanisms against oxidative stress, particularly targeting the thiol redox pathway and inhibiting tyrosine reductase activity at micromolar concentrations [3]. The selectivity arises from the compound's ability to exploit parasite-specific metabolic vulnerabilities that are not present in mammalian cells [3].